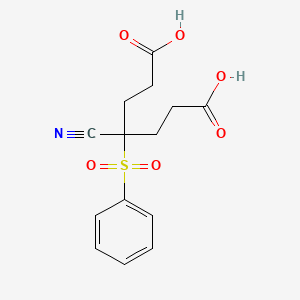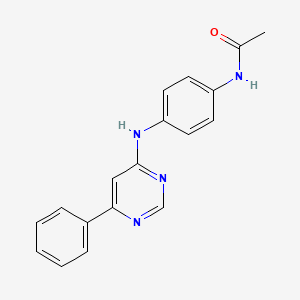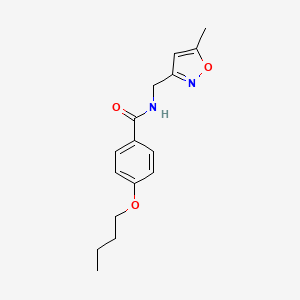
4-butoxy-N-((5-methylisoxazol-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The supramolecular architectures of amide-containing compounds like “4-butoxy-N-((5-methylisoxazol-3-yl)methyl)benzamide” are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has been explored . Three distinct forms of a similar compound, N1, N3 -bis (5-methylisoxazol-3-yl)malonamide, were obtained and characterized: two polymorphic forms and one solvate .Aplicaciones Científicas De Investigación
Antidiabetic Agents Development A series of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives, closely related in structure to 4-butoxy-N-((5-methylisoxazol-3-yl)methyl)benzamide, was prepared in the search for antidiabetic agents. Through structure-activity relationship studies, these compounds led to the identification of promising drug candidates for treating diabetes mellitus, demonstrating the potential application of similar structures in developing new antidiabetic medications (Nomura et al., 1999).
Antitumor Activity Research on N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide highlighted its potential antitumor effect alongside excellent bioactivities. This compound was synthesized from commercially available materials, showcasing its feasibility for further development into antitumor drugs, suggesting the relevance of studying similar compounds for their antitumor properties (Bin, 2015).
Material Science Aromatic Polyamides
New aromatic polyamides containing benzonitrile units and pendent acetoxybenzamide groups have been synthesized, displaying good thermal stability and solubility in certain solvents. These polymers can be transformed into thin films, offering applications in material science, particularly in creating materials with specific thermal and mechanical properties (Sava et al., 2003).
Atypical Antipsychotic Agents The development of cyclic benzamides as mixed dopamine D2/serotonin 5-HT2 receptor antagonists showcased the potential of these compounds as atypical antipsychotic agents. This research indicates the importance of similar chemical structures in the search for new treatments for schizophrenia and related disorders, highlighting their potential low propensity to induce extrapyramidal side effects (Norman et al., 1994).
Neuropharmacology GABAA Receptors
Research into compounds structurally related to this compound led to the identification of a selective inverse agonist at the benzodiazepine site of GABA(A) alpha5 receptors. This compound demonstrates oral bioavailability, CNS penetration, and cognition-enhancing properties without the adverse effects typically associated with nonselective GABA(A) inverse agonists, suggesting potential applications in neuropharmacology and the treatment of cognitive disorders (Chambers et al., 2004).
Propiedades
IUPAC Name |
4-butoxy-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-3-4-9-20-15-7-5-13(6-8-15)16(19)17-11-14-10-12(2)21-18-14/h5-8,10H,3-4,9,11H2,1-2H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIGHJPTEAUQLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
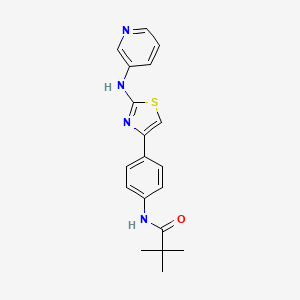
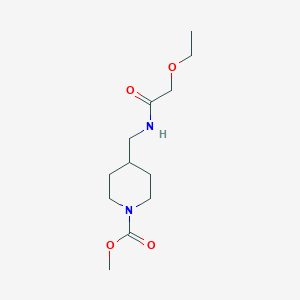
![2-[2-[(Z)-2-Cyano-3-(3-ethoxypropylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2376377.png)

![Thieno[2,3-c]pyridin-5-amine](/img/structure/B2376383.png)

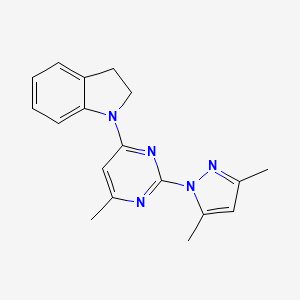
![1-(4-fluorophenyl)-4-isopropyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2376390.png)
![1'-(3-(2-Methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2376391.png)
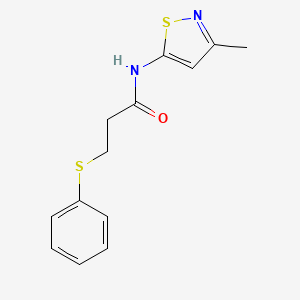
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide](/img/structure/B2376393.png)
